molecular formula C20H24BrN3O B486069 N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide CAS No. 667891-31-8

N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide

Cat. No.: B486069
CAS No.: 667891-31-8
M. Wt: 402.3g/mol
InChI Key: UGNVSBVQWISUQK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide (molecular formula: C₂₀H₂₄BrN₃O; molecular weight: 402.34 g/mol) is a piperazine-acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and a 3,4-dimethylphenyl-substituted piperazine moiety . Its structural features include:

  • Acetamide backbone: Facilitates hydrogen bonding and receptor interactions.
  • 3,4-Dimethylphenyl-piperazine: Enhances lipophilicity and modulates steric interactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVSBVQWISUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 3,4-dimethylphenylamine with ethylene oxide to form 1-(3,4-dimethylphenyl)piperazine.

    Bromination: The next step involves the bromination of 4-aminophenylacetic acid to obtain 4-bromo-phenylacetic acid.

    Amidation: The final step is the coupling of 1-(3,4-dimethylphenyl)piperazine with 4-bromo-phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.

    Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives with Varying Aromatic Substituents

The piperazine-acetamide scaffold is highly modular, with substituents on the phenyl rings significantly influencing activity. Key examples include:

Table 1: Structural and Pharmacological Comparisons
Compound Name Substituents on Piperazine Substituents on Acetamide Key Activities/Properties Reference
N-(4-Bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide (Target) 3,4-Dimethylphenyl 4-Bromophenyl Structural analog; potential P-gp modulation
Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-[...]acetamide) 4-((4-Chlorophenyl)(phenyl)methyl Thiazol-2-yl P-gp inhibition; ↑ Paclitaxel bioavailability by 56–106.6%
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Methoxyphenyl p-Tolyl-thiazol MMP inhibition; anti-inflammatory potential
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenyl-sulfonyl 4-Fluorophenyl Unknown; sulfonyl group enhances polarity

Key Observations :

  • P-gp Inhibition : Compound 4 () shows significant P-gp inhibition due to its bulky 4-chlorophenyl-piperazine and thiazole groups, enhancing oral drug bioavailability. The target compound’s 3,4-dimethylphenyl group may offer similar steric bulk but requires validation.
  • Receptor Selectivity: Pyridazinone analogs (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-...]acetamide) act as FPR1/FPR2 ligands, suggesting acetamide-piperazine derivatives can target G-protein-coupled receptors .
  • Substituent Effects : Methoxy (electron-donating) vs. bromo/chloro (electron-withdrawing) groups alter electronic profiles, impacting receptor binding and metabolic stability .

Role of Halogenation and Aromatic Geometry

Halogenated analogs demonstrate distinct pharmacological profiles:

  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide : The dihedral angle (66.4°) between aromatic rings reduces coplanarity, possibly limiting intercalation but improving solubility .

Thiazole and Heterocyclic Modifications

Thiazole-containing analogs () exhibit higher melting points (269–303°C) and molecular weights (408–438 g/mol), suggesting improved thermal stability but reduced solubility. For example:

  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide : The chloro group enhances antibacterial activity, while the thiazole ring contributes to π-π stacking .

Biological Activity

N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a bromophenyl and a dimethylphenyl group, which are critical for its biological activity. The synthesis typically involves standard organic reactions such as acylation and bromination, which yield the target compound with high purity.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • Compounds were evaluated using the turbidimetric method against various bacterial strains.
    • Results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for selected strains .

Anticancer Activity

The compound has also been assessed for its anticancer properties. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

  • Study Results :
    • The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values as low as 5 µM, indicating potent anticancer activity .
    • Molecular docking studies suggest that the compound interacts effectively with cancer cell receptors, enhancing its potential as an anticancer agent .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the compound's pharmacological profile includes:

  • Neuroprotective Effects : Some studies suggest that piperazine derivatives can provide neuroprotection, potentially useful in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary data indicate anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models .

Data Table: Biological Activity Summary

Activity TypeTest MethodTarget Organism/Cell LineResults (IC50/MIC)
AntimicrobialTurbidimetric methodVarious bacteriaMIC: 10-50 µg/mL
AnticancerSRB assayMCF7 (breast cancer)IC50: ~5 µM
NeuroprotectiveIn vitro assaysNeuronal cell linesNot quantified
Anti-inflammatoryIn vivo modelsInflammatory markersNot quantified

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated various piperazine derivatives against a panel of bacterial strains. The results highlighted that this compound exhibited superior activity compared to traditional antibiotics .
  • Anticancer Mechanism Investigation : Another study utilized molecular docking to elucidate the binding interactions of the compound with specific cancer cell receptors. This research provided insights into how structural modifications could enhance efficacy against MCF7 cells .

Q & A

Q. What are the optimized synthetic routes and purification strategies for N-(4-bromophenyl)-2-(4-(3,4-dimethylphenyl)piperazin-1-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling reaction between 4-bromophenylacetic acid and the appropriate amine derivative (e.g., 4-(3,4-dimethylphenyl)piperazine). Key steps include:
  • Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under triethylamine catalysis at 273 K .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methylene chloride for single-crystal growth .
  • Yield optimization requires stoichiometric control and inert atmosphere to minimize side reactions.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the presence of bromophenyl (δ ~7.5 ppm), piperazine (δ ~3.0–3.5 ppm), and acetamide (δ ~2.1 ppm) groups. Integration ratios validate substituent positions .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and dimethylphenyl groups) and hydrogen-bonding patterns (N–H⋯O) critical for stability .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., ~450 g/mol) .

Q. What in vitro pharmacological screening assays are recommended for initial activity assessment?

  • Methodological Answer :
  • Anticonvulsant Activity : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. Compare latency to seizure onset and mortality rates against reference drugs (e.g., valproate) .
  • Antimicrobial Screening : Employ broth microdilution assays (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F), electron-withdrawing (NO₂), or bulky groups (e.g., trifluoromethyl) on the phenyl rings. Assess impacts on potency and selectivity .
  • Piperazine Modifications : Replace dimethylphenyl with pyridinyl or pyrimidinyl groups to alter lipophilicity and target interactions (e.g., kinase inhibition) .
  • Statistical Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity data .

Q. What computational strategies identify potential molecular targets or mechanisms of action?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase libraries (e.g., Aurora kinases, EGFR) using AutoDock Vina. Prioritize binding poses with low RMSD and high docking scores .
  • TRPC Channel Activation : Use calcium flux assays in HEK293 cells expressing recombinant TRPC3/6/7 channels to evaluate dose-dependent activation .
  • Transcriptomic Profiling : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer :
  • Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS/MS to confirm compound exposure in vivo .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites influencing efficacy .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) and formulations (e.g., PEGylation) to improve pharmacokinetic-pharmacodynamic alignment .

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